1-Methoxy-2-(1-methoxyvinyl)benzene
Description
1-Methoxy-2-(1-methoxyvinyl)benzene is a substituted aromatic compound characterized by a benzene ring with two functional groups: a methoxy (-OCH₃) group at position 1 and a 1-methoxyvinyl (-CH=CH-OCH₃) group at position 2. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, particularly in cycloaddition reactions and catalytic transformations. The methoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution while the vinyl group introduces conjugation and reactivity toward addition or polymerization .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methoxy-2-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-7H,1H2,2-3H3 |
InChI Key |
PYQASLBFUHWSPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of anisole with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-methoxy-2-(1-methoxyvinyl)benzene may involve large-scale chemical reactors and advanced purification techniques. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(1-methoxyvinyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-2-(1-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the methoxyvinyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. This reactivity is crucial for its applications in organic synthesis and chemical transformations.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physical Properties
- Molecular Weight and Solubility: Higher molecular weight analogs like 1-methoxy-2-(1-phenylethyl)benzene (MW 212.29) exhibit lower solubility in polar solvents compared to the target compound (MW 164.20) due to increased hydrophobicity from the phenyl group . Nitro-substituted derivatives (e.g., C₉H₉NO₃) have higher densities and melting points due to strong intermolecular dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
